Ethyl 6-morpholinonicotinate
Overview
Description
Ethyl 6-morpholinonicotinate is a chemical compound that belongs to the class of nicotinic acid derivatives. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
Scientific Research Applications
Ethyl 6-morpholinonicotinate is utilized in a variety of scientific research applications:
Chemistry: It serves as a versatile building block in the synthesis of various organic compounds.
Biology: It is used in the study of biological pathways and enzyme interactions.
Medicine: The compound has potential therapeutic applications, including as an intermediate in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-morpholinonicotinate typically involves the reaction of 6-chloronicotinic acid with morpholine in the presence of a base, followed by esterification with ethanol. The reaction conditions often include maintaining the temperature between 80-100°C and using an alcohol solvent .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-morpholinonicotinate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the morpholine ring can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted nicotinates .
Mechanism of Action
The mechanism of action of Ethyl 6-morpholinonicotinate involves its interaction with specific molecular targets and pathways. It shows its action by central inhibitory action on several kinase enzymes involved in cytokinesis and cell cycle regulation . This makes it a valuable compound in the study of cellular processes and potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Methyl 6-morpholinonicotinate: Similar in structure but with a methyl ester group instead of an ethyl ester group.
6-Morpholinonicotinic acid: The acid form of the compound, lacking the ester group.
6-Chloronicotinic acid: A precursor in the synthesis of this compound.
Uniqueness
This compound is unique due to its specific ester group, which imparts different chemical properties and reactivity compared to its analogs. This uniqueness makes it particularly valuable in specific synthetic and research applications .
Properties
IUPAC Name |
ethyl 6-morpholin-4-ylpyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-2-17-12(15)10-3-4-11(13-9-10)14-5-7-16-8-6-14/h3-4,9H,2,5-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZINZIKSHPDGED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(C=C1)N2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70558624 | |
Record name | Ethyl 6-(morpholin-4-yl)pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70558624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
252944-02-8 | |
Record name | Ethyl 6-(4-morpholinyl)-3-pyridinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=252944-02-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 6-(morpholin-4-yl)pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70558624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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